Hamayne

Description

Contextualization within Amaryllidaceae Alkaloid Chemical Diversity

The Amaryllidaceae family is well-known for its rich and unique alkaloid constituents, with over 650 different Amaryllidaceae alkaloids (AAs) having been elucidated. oup.com These alkaloids represent a large and expanding group of isoquinoline (B145761) alkaloids, with the majority not known to occur in other plant families. ub.edu While their structures vary considerably, AAs are considered to be biogenetically related, primarily derived from the metabolism of phenylalanine and tyrosine. oup.comrsc.org The structural diversity of Amaryllidaceae alkaloids allows for their classification into several main skeleton types, including lycorine (B1675740), crinine (B1220781), haemanthamine, narciclasine, galanthamine, tazettine, homolycorine, montanine (B1251099), and norbelladine (B1215549) types. ub.eduscielo.org.mx Hamayne fits within this broad classification as a crinine-type alkaloid. imsc.res.in

Historical Overview of this compound Research and Discovery

Research into Amaryllidaceae alkaloids has a history spanning over a century, with the first alkaloid, lycorine, being isolated from Narcissus pseudonarcissus in 1877. oup.comub.edu this compound itself was isolated from the fruit of Crinum asiaticum L. var. japonicum Baker. oup.comoup.com Early research focused on the isolation and structural elucidation of these compounds using techniques such as spectral and chemical analysis. oup.com The structure of this compound was established through such methods. oup.comoup.com Further research has involved the isolation of this compound from other sources within the Amaryllidaceae family, including Crinum yemense, Galanthus nivalis, Iberian Narcissus species, and other Crinum species. nih.govwikipedia.orgukzn.ac.zaresearchgate.netmdpi.com this compound has also been successfully synthesized through total synthesis routes. wikipedia.org

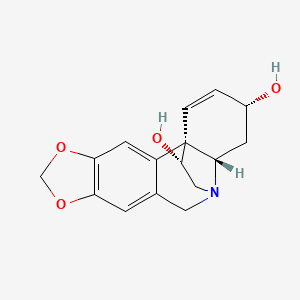

Structural Classification of this compound as O-Demethylcrinamine

This compound is structurally classified as O-demethylcrinamine. nih.govru.ac.zachemspider.com This classification indicates a close structural relationship to the alkaloid crinamine (B1198835). The structure of this compound is analogous to that of crinamine, with a methoxyl group in crinamine being replaced by a hydroxyl group in this compound. oup.com This O-demethylation is a key feature distinguishing this compound from crinamine. The structural elucidation of this compound as O-demethylcrinamine was based on spectral and chemical evidence. oup.comoup.com

The molecular formula for this compound is C₁₆H₁₇NO₄, and its molecular weight is approximately 287.31 g/mol . nih.govru.ac.za Crinamine has a molecular formula of C₁₇H₁₉NO₄ and a molecular weight of approximately 301.34 g/mol . nih.govnih.govru.ac.za The difference in molecular formula and weight is consistent with the absence of a methyl group (CH₃) and a hydrogen atom, and the presence of an additional hydrogen atom (resulting from the hydroxyl group) in this compound compared to crinamine's methoxyl group.

The structures and some computed properties of this compound and Crinamine are presented in the following table:

| Property | This compound | Crinamine | Source |

| Molecular Formula | C₁₆H₁₇NO₄ nih.govru.ac.za | C₁₇H₁₉NO₄ nih.govnih.govru.ac.za | PubChem |

| Molecular Weight | 287.31 g/mol nih.govru.ac.za | 301.34 g/mol nih.govnih.govru.ac.za | PubChem |

| PubChem CID | 443670 nih.govwikipedia.orgru.ac.za | 73620 nih.govru.ac.za, 500027 nih.gov | PubChem |

| CAS Number | 61948-11-6 nih.govwikipedia.orgru.ac.za | 639-41-8 nih.govru.ac.za | PubChem |

| IUPAC Name | (1S,13S,15R,18R)-5,7-dioxa-12-azapentacyclo[10.5.2.0¹,¹³.0²,¹⁰.0⁴,⁸]nonadeca-2,4(8),9,16-tetraene-15,18-diol nih.gov | (1S,13S,15R,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.0¹,¹³.0²,¹⁰.0⁴,⁸]nonadeca-2,4(8),9,16-tetraen-18-ol nih.gov | PubChem |

This compound is also known by the synonym Bulbispermine. nih.govwikipedia.orgru.ac.zachemspider.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

61948-11-6 |

|---|---|

Molecular Formula |

C16H17NO4 |

Molecular Weight |

287.31 g/mol |

IUPAC Name |

(1S,13S,15R,18R)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol |

InChI |

InChI=1S/C16H17NO4/c18-10-1-2-16-11-5-13-12(20-8-21-13)3-9(11)6-17(7-15(16)19)14(16)4-10/h1-3,5,10,14-15,18-19H,4,6-8H2/t10-,14-,15-,16-/m0/s1 |

InChI Key |

KWAOMPWGIIXDPH-MVWHLILJSA-N |

SMILES |

C1C(C=CC23C1N(CC2O)CC4=CC5=C(C=C34)OCO5)O |

Isomeric SMILES |

C1[C@H](C=C[C@]23[C@H]1N(C[C@@H]2O)CC4=CC5=C(C=C34)OCO5)O |

Canonical SMILES |

C1C(C=CC23C1N(CC2O)CC4=CC5=C(C=C34)OCO5)O |

Synonyms |

hamayne O-demethylcrinamine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Hamayne

Identification of Hamayne in Crinum Species

Crinum species are recognized sources of this compound. The compound has been reported in species such as Crinum yemense and Crinum asiaticum L. var. japonicum. nih.govoup.comoup.com Studies on Nigerian Crinum species, including Crinum jagus and Crinum glaucum, have also identified this compound in their alkaloidal extracts. researchgate.net Furthermore, this compound has been found in the bulbs of Crinum bulbispermum and Crinum macowanii. csir.co.zabioline.org.br

Occurrence in Hippeastrum and Brunsvigia Genera

Beyond Crinum, this compound's presence has been noted in other genera within the Amaryllidaceae family, specifically Hippeastrum and Brunsvigia. This compound has been isolated from Hippeastrum morelianum and identified in Hippeastrum aulicum. nih.govscielo.brcolab.ws Research on Brunsvigia species, such as Brunsvigia radulosa and Brunsvigia josephinæ, has also reported the isolation of this compound from their bulbs. researchgate.netresearchgate.netafricaresearchconnects.comnih.gov

Here is a summary of some plant sources where this compound has been identified:

| Genus | Species | Plant Part | Source |

| Crinum | Crinum yemense | Not specified | nih.gov |

| Crinum | Crinum asiaticum var. japonicum | Fruit | oup.comoup.com |

| Crinum | Crinum jagus | Not specified | researchgate.net |

| Crinum | Crinum glaucum | Not specified | researchgate.net |

| Crinum | Crinum bulbispermum | Bulbs | bioline.org.br |

| Crinum | Crinum macowanii | Not specified | csir.co.za |

| Hippeastrum | Hippeastrum morelianum | Not specified | nih.gov |

| Hippeastrum | Hippeastrum aulicum | Bulbs, Leaves | scielo.br |

| Brunsvigia | Brunsvigia radulosa | Bulbs | researchgate.netresearchgate.netnih.gov |

| Brunsvigia | Brunsvigia josephinæ | Bulbs | africaresearchconnects.com |

Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation of alkaloids like this compound from plant material involves a series of extraction and purification steps. Common approaches utilize various organic solvents and chromatographic methods. umlub.plumlub.plnih.gov

Liquid-Liquid Extraction Protocols

Liquid-liquid extraction (LLE) is a fundamental technique used in the initial stages of alkaloid isolation. This method separates compounds based on their differential solubility in two immiscible liquid phases. nih.govresearchgate.net For the extraction of alkaloids, plant material is often extracted with organic solvents. mdpi.comnih.gov Following initial extraction, an acid-base extraction procedure is commonly employed to isolate alkaloids, which are basic compounds. This involves partitioning the extract between an aqueous acidic phase (where alkaloids are protonated and soluble) and an organic phase, followed by basifying the aqueous layer to back-extract the deprotonated alkaloids into an organic solvent. nih.govnih.gov One study evaluating extraction methods for Crinum jagus found that liquid-liquid extraction yielded the highest amounts of alkaloids. nih.gov

Column Chromatography Separation Strategies

Column chromatography is a widely used technique for separating compounds based on their differential adsorption to a stationary phase as a mobile phase passes through a column. scitechnol.comcolumn-chromatography.comnih.gov Silica gel is a prevalent stationary phase for column chromatography in natural product isolation. scitechnol.com The process involves packing a solid adsorbent into a cylindrical tube, loading the sample, and eluting with a solvent or solvent mixture. scitechnol.comyoutube.com Compounds separate into fractions as they move down the column at different rates depending on their interaction with the stationary phase and the mobile phase. scitechnol.comyoutube.com Column chromatography has been successfully applied in the isolation of alkaloids from Amaryllidaceae species, including those containing this compound. oup.comrjpharmacognosy.irresearchgate.net

Thin Layer Chromatography Applications

Thin layer chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for separating components of a mixture on a thin layer of adsorbent material coated on a plate. wikipedia.orglibretexts.orgnih.govsigmaaldrich.com Similar to column chromatography, separation is based on the differential affinities of compounds for the stationary phase and the mobile phase. wikipedia.orglibretexts.org TLC can be used for monitoring the progress of a reaction, identifying compounds, determining purity, or purifying small amounts of compounds. wikipedia.orglibretexts.org Preparative thin layer chromatography (PTLC) is a variation used for purifying larger quantities than analytical TLC. rjpharmacognosy.irresearchgate.net TLC can also be used to predict the behavior of a mixture before performing column chromatography. scitechnol.com

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the isolation and purification of substantial quantities of compounds from mixtures. aralyse.techrjptonline.org Unlike analytical HPLC, which focuses on identification and quantification, preparative HPLC aims to collect the separated components. aralyse.tech This technique involves pumping a liquid mobile phase and sample through a column packed with a solid adsorbent material. aralyse.tech Compounds separate based on their interactions with the stationary and mobile phases and are collected as they elute from the column using a fraction collector. aralyse.tech Preparative HPLC offers high resolution and can handle various sample types, making it suitable for isolating pure compounds like this compound from complex natural extracts. aralyse.techrjptonline.orgplantaanalytica.comnih.gov Semi-preparative HPLC has also been used in the isolation and identification of compounds from plant extracts. core.ac.uk

Chemical Synthesis Approaches for Hamayne and Its Analogs

Total Synthesis of Racemic Hamayne

The total synthesis of racemic this compound has been achieved through various strategies, with a notable approach involving a palladium-catalyzed intramolecular Alder-ene (IMAE) reaction and a Pictet-Spengler cyclization as key steps. mdpi.comacs.orgnih.govthieme-connect.com

Early synthetic endeavors towards the crinine (B1220781) alkaloid framework, which includes this compound, date back to the mid-1950s. mdpi.com These initial routes often faced challenges associated with the construction of the complex tetracyclic core and the precise control of stereochemistry, particularly the formation of the quaternary carbon center. mdpi.comresearchgate.net Developing efficient methods to assemble the fused ring system and introduce the necessary oxygenation patterns proved to be significant hurdles. mdpi.comacs.org

A significant breakthrough in the racemic total synthesis of this compound involved the application of a palladium(0)-catalyzed intramolecular Alder-ene (IMAE) reaction. mdpi.comacs.orgnih.govthieme-connect.com This strategy was employed to construct the AB-ring substructure, including the crucial quaternary carbon center. mdpi.comacs.orgdeepdyve.com A reported synthesis utilized a sulfonamide precursor that underwent the IMAE reaction to generate a C3a-arylhexahydroindole intermediate. mdpi.comacs.orgnih.gov This reaction sequence proved effective in establishing the core ring system with the desired connectivity and quaternary center. mdpi.comacs.org

Data from a reported synthesis of (±)-hamayne highlights the effectiveness of the IMAE reaction in constructing the core structure. mdpi.com

| Precursor | Catalyst System | Product | Yield (%) | Key Transformation |

| N-propargylated allylic amine derivative | Pd catalyst, BBEDA ligand | C3a-arylhexahydroindole | Not specified in snippet | Intramolecular Alder-ene reaction |

Note: Yield information for the IMAE step was not explicitly available in the provided snippets.

The Pictet-Spengler cyclization is a well-established reaction for the synthesis of tetrahydroisoquinolines and related polycyclic structures, often found in alkaloids. mdpi.comwikipedia.orgbeilstein-journals.orgdepaul.edu In the context of this compound synthesis, this reaction has been utilized to construct the D-ring and complete the tetracyclic framework. mdpi.comacs.orgnih.govresearchgate.net Following the IMAE reaction, the resulting C3a-arylhexahydroindole intermediate was subjected to Pictet-Spengler cyclization conditions, typically involving treatment with a carbonyl compound (like paraformaldehyde) and an acid catalyst. mdpi.comacs.orgacs.org This cyclization step, often accompanied by functional group transformations, leads to the formation of the final ring system of this compound. mdpi.comacs.org

A reported synthesis of (±)-hamayne utilized a Pictet-Spengler reaction on a hexahydroindole intermediate to form the final tetracyclic structure. mdpi.comacs.orgnih.gov

| Intermediate | Reagents | Product | Yield (%) | Key Transformation |

| C3a-arylhexahydroindole | Paraformaldehyde, Formic acid (or similar) | Tetracyclic this compound core | 70% (over two steps including deprotection and formylation) acs.org | Pictet-Spengler cyclization |

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures through the intramolecular coupling of two terminal or internal alkenes, catalyzed by transition metal complexes, commonly ruthenium-based catalysts. nih.govwikipedia.orgorganic-chemistry.org While not explicitly detailed as a direct step in the final stages of the reported this compound synthesis using IMAE and Pictet-Spengler, RCM has been widely applied in the synthesis of various nitrogen heterocycles and alkaloid frameworks. nih.govwikipedia.orgorganic-chemistry.orgbeilstein-journals.orgrsc.org In the broader context of crinine alkaloid synthesis, RCM has been employed in earlier intermediates to construct cyclic systems that are subsequently elaborated into the complex core. mdpi.comacs.org For instance, the synthesis of a precursor for the IMAE reaction in one this compound route involved an early RCM step to form a cyclopentene (B43876) ring. acs.org

An example of RCM application in an early stage of a this compound synthesis route: acs.org

| Precursor | Catalyst | Product | Yield (%) | Ring Size Formed |

| Hepta-1,6-dien-4-ol derived TBS ether | Grubbs' first-generation catalyst | Cyclopentene | ca. 1:1 mixture of products | 5-membered |

Note: The yield refers to the subsequent reaction with dibromocarbene after RCM.

Enantioselective Synthesis of this compound

While the initial total synthesis of this compound was reported in its racemic form, efforts in alkaloid synthesis often focus on developing enantioselective routes to obtain the naturally occurring stereoisomer. mdpi.comresearchgate.netwikipedia.org Enantioselective synthesis aims to produce a specific enantiomer in unequal amounts, which is particularly important for biologically active compounds where different enantiomers can have varied effects. wikipedia.org

The chiral pool approach is a classical strategy in enantioselective synthesis that utilizes readily available, naturally occurring chiral compounds as starting materials. wikipedia.orgmdpi.commdpi.com These chiral starting materials, such as amino acids or carbohydrates, contain pre-existing stereocenters that can be carried through the synthetic sequence to establish the chirality of the target molecule. wikipedia.orgmdpi.commdpi.com While specific details on a chiral-pool based synthesis solely of this compound were not extensively detailed in the provided snippets, this methodology is commonly applied in the synthesis of other Amaryllidaceae alkaloids and chiral natural products. mdpi.comresearchgate.netmdpi.commdpi.comresearchgate.net For instance, the synthesis of other crinine-type alkaloids has utilized chiral pool materials or chiral auxiliaries to control stereochemistry. mdpi.comresearchgate.netd-nb.info The application of chiral pool strategies to this compound would involve selecting a suitable chiral starting material and designing a synthetic route that effectively transfers the inherent chirality to the key stereocenters of the this compound structure.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is undertaken to explore the relationship between structural modifications and biological activity, a process known as Structure-Activity Relationship (SAR) studies. nih.govrsc.orgmdpi.comnih.govmdpi.com This involves systematically altering the this compound scaffold through functional group modifications and structural diversification.

Functional group modifications on the this compound core or synthetic intermediates can lead to analogs with altered properties. This can involve transformations of the existing hydroxyl groups, the nitrogen atom, or the aromatic system. While specific examples of functional group modifications on this compound itself are not detailed in the provided search results, the synthesis of analogs of other natural products for SAR studies commonly involves:

Alkylation or Acylation: Modifying hydroxyl groups or the nitrogen atom.

Oxidation or Reduction: Changing the oxidation state of functional groups.

Halogenation or Nitration: Introducing halogen or nitro groups onto the aromatic ring.

These modifications aim to probe the impact of steric, electronic, and hydrogen-bonding interactions on the compound's activity. mdpi.comnih.gov

Scaffold diversification involves creating compounds that retain some core features of this compound but with significant structural variations. This can include altering ring sizes, introducing or removing rings, or changing the connectivity of the existing rings. nih.gov The goal is to understand which parts of the this compound structure are essential for its activity and which can be modified to improve properties or explore new biological targets.

Research on Amaryllidaceae alkaloids, in general, shows that scaffold diversification is a common strategy for SAR studies. researchgate.net This can involve synthesizing analogs with modified ring systems or different substitution patterns on the aromatic or alicyclic rings. researchgate.netresearchgate.net For instance, studies on other alkaloid classes demonstrate the synthesis of numerous derivatives with variations in the heterocyclic core and peripheral substituents to establish SAR. nih.govrsc.orgmdpi.comnih.govmdpi.commnstate.edu The synthesis of this compound analogs for SAR studies would similarly involve designing and executing synthetic routes to access a range of structural variants.

While detailed data tables specifically outlining the synthesis and yields of numerous this compound analogs for SAR are not present in the provided snippets, the general approach involves parallel or divergent synthesis from common intermediates to generate a library of compounds for biological evaluation. researchgate.netmnstate.edu

Structural Elucidation and Spectroscopic Characterization Techniques for Hamayne

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of Hamayne and for gaining structural information through the analysis of its fragmentation patterns.

In EI-MS, the analyte is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This "hard" ionization technique provides a characteristic fragmentation pattern that serves as a molecular fingerprint. For this compound, the EI-MS spectrum shows a series of fragment ions that help to confirm its structure.

Table 2: EI-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 287 | Low | [M]⁺ (Molecular Ion) |

| 258 | 100 | [M - CHO]⁺ or [M - H₂O - H]⁺ |

| 242 | 11 | [M - H₂O - OH]⁺ |

| 214 | 10 | Further fragmentation |

| 211 | 12 | Further fragmentation |

| 181 | 14 | Further fragmentation |

| 128 | 19 | Further fragmentation |

ESI-MS is a "soft" ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation. This is particularly useful for accurately determining the molecular weight of the compound. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of the parent ion can be induced to obtain structural information. For crinine-type alkaloids like this compound, a common fragmentation pathway observed in ESI-MS/MS is the loss of N-methylformimine (corresponding to a mass loss of 43 u) via a retro-Diels-Alder (RDA) reaction, leading to a characteristic ion at m/z 226 ub.edu. This fragmentation is a key diagnostic tool for identifying the crinine (B1220781) skeleton.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a complex mixture. In the context of natural product chemistry, GC-MS is instrumental for analyzing alkaloid extracts from plant sources, such as those from the Amaryllidaceae family, to which this compound belongs. nih.gov

The analysis begins with the gas chromatograph, which separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For complex alkaloids like this compound, a derivatization step, such as silylation, is often employed. This process replaces the active hydrogen atoms on hydroxyl (-OH) groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the molecule, which allows for better separation and analysis. nih.gov

Once separated by the GC, the individual compounds enter the mass spectrometer, which bombards them with electrons, causing them to ionize and break apart into charged fragments. The mass-to-charge ratio (m/z) of these fragments is measured, producing a unique mass spectrum that serves as a molecular fingerprint.

For this compound (C₁₆H₁₇NO₄, Molecular Weight: 287.31 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would provide crucial information about its structure. Key fragments would likely arise from the cleavage of the various rings and the loss of functional groups. By analyzing this fragmentation, researchers can piece together the molecular structure. While a specific mass spectrum for this compound is not detailed in the available literature, the analysis of related alkaloids provides a methodological framework. nih.gov

Table 1: Expected GC-MS Profile Parameters for this compound Analysis

| Parameter | Expected Value / Condition | Purpose |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability for GC analysis. nih.gov |

| Molecular Ion Peak ([M]⁺) | m/z 287 | Confirms the molecular weight of the underivatized molecule. nih.gov |

| Key Fragmentation Pathways | Cleavage of the heterocyclic rings, loss of hydroxyl groups (as H₂O) or the methylenedioxy group. | Provides structural information based on the mass of resulting fragments. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different wavelengths. Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. This results in an IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹).

The structure of this compound contains several key functional groups that would give rise to distinct absorption bands in an IR spectrum. These include hydroxyl groups, an amine within the heterocyclic ring system, an aromatic ring, and a methylenedioxy bridge. libretexts.org

O-H Stretching: The presence of hydroxyl (-OH) groups would result in a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

N-H Stretching: While the nitrogen in this compound is a secondary amine integrated into a ring system, a characteristic N-H stretching vibration would be expected, typically appearing in the 3300-3500 cm⁻¹ range. These bands are generally sharper and less intense than O-H bands. libretexts.org

Aromatic C-H Stretching: The aromatic ring in the this compound structure would produce sharp absorption bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aliphatic C-H Stretching: The saturated portions of the molecule would show C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=C Stretching: Aromatic ring carbon-carbon double bond stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: The hydroxyl groups and the ether linkages of the methylenedioxy group would lead to strong C-O stretching absorptions in the 1000-1300 cm⁻¹ region.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Type of Vibration |

|---|---|---|

| Hydroxyl (O-H) | 3200 - 3600 (broad) | Stretching |

| Amine (N-H) | 3300 - 3500 (sharp) | Stretching |

| Aromatic C-H | 3010 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-O (Alcohol, Ether) | 1000 - 1300 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. In organic molecules, these are typically conjugated systems (alternating single and multiple bonds).

The color and UV-Vis absorption of an organic compound are closely linked to its structure, specifically the extent of its conjugated system. shimadzu.com The chromophore in this compound is the substituted aromatic ring system (a dihydrophenanthridine derivative with a methylenedioxy group). This conjugated system is responsible for its characteristic UV absorption profile. As the size of a conjugated system increases, the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a bathochromic or red shift). shimadzu.com

The UV spectrum of this compound would be expected to show absorption bands characteristic of its aromatic system. For comparison, related alkaloids with similar aromatic cores exhibit distinct absorption maxima. For example, the alkaloid harmaline (B1672942) shows significant absorption in the UV region. nist.gov The specific λmax values for this compound are influenced by the aromatic core and the attached auxochromes (like the -OH and -O- groups), which can modify the absorption properties of the chromophore.

Table 3: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Range (nm) | Associated Transition |

|---|---|---|

| λmax 1 | ~240 - 260 | π → π* transition in the aromatic system |

| λmax 2 | ~280 - 310 | π → π* transition in the aromatic system |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a crystalline molecule. wikipedia.orgnih.gov This technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and, crucially for chiral molecules like this compound, the absolute stereochemistry.

The process involves several key steps:

Crystallization: A high-quality single crystal of the compound must be grown. This is often the most challenging step. nih.gov

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots.

Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data. wikipedia.org

For this compound, which has multiple stereocenters, X-ray crystallography would provide an exact 3D model of its structure in the solid state. This would confirm the relative and absolute configuration of each chiral center, information that is essential for understanding its biological activity and for confirming the success of a total synthesis. nih.govwikipedia.org While a specific crystal structure for this compound has not been reported in the surveyed literature, the technique remains the gold standard for the structural elucidation of such complex natural products. nih.gov

Table 4: Information Obtainable from X-ray Crystallography of this compound

| Structural Information | Significance |

|---|---|

| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |

| Bond Lengths and Angles | Confirms the molecular geometry and connectivity. |

| Absolute Stereochemistry | Determines the exact spatial arrangement (R/S configuration) at all chiral centers. nih.gov |

| Crystal Packing | Shows how molecules are arranged in the crystal lattice and reveals intermolecular interactions like hydrogen bonding. |

Biosynthetic Pathways and Precursors of Hamayne

Origin from L-Phenylalanine and L-Tyrosine Derivatives

The initial steps in the biosynthesis of Amaryllidaceae alkaloids involve the conversion of L-phenylalanine and L-tyrosine into key phenolic precursors. nih.govnih.govcore.ac.ukmdpi.com L-phenylalanine is converted into 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), also known as protocatechuic aldehyde, through a series of reactions that are part of the phenylpropanoid pathway. nih.govcore.ac.ukmdpi.commdpi.com Enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and potentially coumarate 3-hydroxylase (C3H), ascorbate (B8700270) peroxidase (APX), and 4-hydroxybenzaldehyde (B117250) synthase (HBS) are involved in this conversion. mdpi.comencyclopedia.pubmdpi.com L-tyrosine is converted to tyramine (B21549) through the action of tyrosine decarboxylase (TYDC). nih.govnih.govmdpi.commdpi.com Two transcript variants of TYDC, named TYDC1 and TYDC2, have been identified in Amaryllidaceae species. mdpi.commdpi.com

These two precursors, 3,4-dihydroxybenzaldehyde and tyramine, then undergo a condensation reaction to form norbelladine (B1215549), a central intermediate in the biosynthesis of many Amaryllidaceae alkaloids. nih.govcore.ac.ukmdpi.com This condensation is catalyzed by enzymes such as norbelladine synthase (NBS) and/or noroxomaritidine reductase (NR). encyclopedia.pubmdpi.com

Role of O-Methylnorbelladine as a Key Intermediate

Norbelladine is subsequently methylated to form 4′-O-methylnorbelladine. nih.govcore.ac.ukresearchgate.netrsc.org This methylation step is crucial as 4′-O-methylnorbelladine serves as a universal intermediate before the pathway diverges into the different Amaryllidaceae alkaloid structural types, including the crinine (B1220781) series to which Hamayne belongs. nih.govcore.ac.ukresearchgate.netrsc.orgptbioch.edu.pl The enzyme responsible for this specific O-methylation at the 4′-position is norbelladine 4′-O-methyltransferase (N4OMT). nih.govrsc.orgacs.org Studies have identified N4OMT in various Amaryllidaceae species. nih.govrsc.orgacs.org While N4OMT primarily catalyzes methylation at the 4'-position, some Amaryllidaceae OMTs can also produce 3′-O-methylnorbelladine, although often with a lower preference. acs.org

Phenolic Oxidative Coupling Mechanisms in Amaryllidaceae Alkaloid Biosynthesis

A pivotal step in the biosynthesis of the diverse Amaryllidaceae alkaloid skeletons is the intramolecular oxidative phenol (B47542) coupling of 4′-O-methylnorbelladine. core.ac.ukresearchgate.netrsc.orgptbioch.edu.placs.org This reaction involves the formation of a carbon-carbon bond between the two phenolic rings of 4′-O-methylnorbelladine, leading to the cyclization and formation of the core skeletal structures. rsc.orgacs.org The regioselectivity of this coupling determines the specific alkaloid type produced. mdpi.commdpi.comrsc.org

There are three main modes of intramolecular oxidative phenol coupling of 4′-O-methylnorbelladine:

Para-para' coupling: This type of coupling leads to the crinine and vittatine (B12792242) series of alkaloids, as well as narciclasine, tazettine, and montanine (B1251099) structures. scielo.org.mxnih.govmdpi.comrsc.orgptbioch.edu.pl this compound, being a crinine-type alkaloid, is derived from this para-para' coupling. scielo.org.mx

Ortho-para' coupling: This coupling mode is involved in the biosynthesis of lycorine (B1675740) and homolycorine-type alkaloids. nih.govmdpi.comrsc.orgptbioch.edu.pl

Para-ortho' coupling: This leads to the galanthamine-type alkaloids. scielo.org.mxnih.govmdpi.comrsc.orgptbioch.edu.pl

Cytochrome P450 enzymes (CYP450s) are known to play a significant role in catalyzing these oxidative C-C phenol coupling reactions in plants, including the biosynthesis of Amaryllidaceae alkaloids. core.ac.ukrsc.org Specifically, the CYP96T family of enzymes has been implicated in introducing structural diversity through C-C couplings leading to the lycorine, galanthamine, and crinine cores. researchgate.net

Proposed Enzymatic Steps and Metabolic Transformations Leading to Crinine Skeleton

Following the para-para' phenolic oxidative coupling of 4′-O-methylnorbelladine, an unstable intermediate, a cyclohexadienone, is formed. mdpi.com This intermediate then undergoes further enzymatic transformations to yield the crinine skeleton. mdpi.com A proposed step involves a hetero-Michael addition reaction where the nitrogen atom of the molecule attacks the cyclohexadienone moiety, leading to the formation of the tetracyclic crinine framework. mdpi.com

While the initial steps and the role of 4′-O-methylnorbelladine and phenolic coupling are well-supported by research, the specific enzymatic steps and metabolic transformations that convert the cyclohexadienone intermediate into the final crinine skeleton of this compound are not fully characterized. The biosynthesis of Amaryllidaceae alkaloids involves a complex network of enzymes catalyzing various reactions, including oxidations, reductions, hydroxylations, methylations, demethylations, cyclizations, and rearrangements. mdpi.comencyclopedia.pub The discovery and characterization of the specific enzymes involved in the later stages of this compound biosynthesis leading to its unique structure are ongoing areas of research. nih.govcore.ac.ukencyclopedia.pub

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 443670 |

| L-Phenylalanine | 6140 |

| L-Tyrosine | 6057 |

| Norbelladine | 416247 |

| 4′-O-Methylnorbelladine | 253994 |

| 3,4-Dihydroxybenzaldehyde | 68481 |

| Tyramine | 7995 |

Mechanistic Studies of Hamayne S Biological Activities

In Vitro Enzymatic Interaction Profiling

The interaction of haemanthamine with specific enzymes is a key aspect of its mechanism of action. Profiling these interactions helps to explain its observed biological effects and provides targets for further drug development.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays

Cholinesterase inhibitors are crucial for the symptomatic treatment of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Haemanthamine and its derivatives have been evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two key enzymes responsible for acetylcholine hydrolysis.

Research has shown that while haemanthamine itself may not be a potent inhibitor, certain semisynthetic derivatives exhibit significant inhibitory activity. For instance, a series of aromatic esters of haemanthamine demonstrated promising profiles. Specifically, 11-O-(3-nitrobenzoyl)haemanthamine was identified as a significant inhibitor of human AChE (hAChE) with an IC50 value of 4.0 ± 0.3 µM. researchgate.net In the same study, 1-O-(2-methoxybenzoyl)haemanthamine showed the strongest inhibition against human BChE (hBuChE), with an IC50 value of 3.3 ± 0.4 µM. researchgate.net This highlights the potential for structural modification of the haemanthamine scaffold to develop selective and potent cholinesterase inhibitors.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 11-O-(3-nitrobenzoyl)haemanthamine | Human Acetylcholinesterase (hAChE) | 4.0 ± 0.3 |

| 1-O-(2-methoxybenzoyl)haemanthamine | Human Butyrylcholinesterase (hBuChE) | 3.3 ± 0.4 |

Investigation of Prolyl Oligopeptidase Inhibition

Prolyl oligopeptidase (POP) is a serine protease implicated in the progression of neurodegenerative diseases and certain cancers. frontiersin.orgnih.gov Its inhibitors are considered potential therapeutic agents. A thorough review of the scientific literature did not yield specific studies investigating the direct inhibitory activity of haemanthamine on prolyl oligopeptidase. While other natural compounds and synthetic molecules are known POP inhibitors, this specific enzymatic interaction has not been reported for haemanthamine itself. frontiersin.orgfrontiersin.org Further research is required to determine if haemanthamine or its derivatives interact with this particular enzyme.

Analysis of Enzyme Kinetics and Inhibition Mechanisms

Understanding the kinetics of enzyme inhibition provides deeper insight into the molecular interactions between an inhibitor and its target enzyme. Kinetic studies can determine whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. researchgate.netindexcopernicus.com

For cholinesterase inhibitors, kinetic analysis using methods like Lineweaver-Burk plots helps to elucidate the mechanism of action. nih.gov For example, galanthamine, another Amaryllidaceae alkaloid, is known to be a competitive and reversible inhibitor of AChE. nih.gov While specific kinetic studies detailing the inhibition type (e.g., competitive, non-competitive) for haemanthamine's derivatives against AChE and BChE are not extensively detailed in the available literature, the determination of IC50 values is the first step in such characterizations. The structure of the haemanthamine derivatives suggests they likely interact with the active site of the cholinesterases, but detailed kinetic analyses are needed to confirm the precise mechanism. researchgate.netresearchgate.net

In Vitro Cellular Activity Investigations (Excluding Clinical Studies)

Beyond enzymatic assays, the biological activity of haemanthamine has been extensively studied in various cell-based models to understand its effects on cancer cells and pathogenic protozoa.

Cytotoxic Activity against Cancer Cell Lines (e.g., HT-29, A549, PANC-1, HeLa)

Haemanthamine has demonstrated significant cytotoxic and antiproliferative activities against a broad panel of human cancer cell lines. nih.govnih.gov Its mechanism is believed to involve the induction of apoptosis and overcoming resistance to it in cancer cells. nih.gov

Studies have reported the following IC50 values for haemanthamine and its derivatives against various cancer cell lines:

A549 (Human Lung Adenocarcinoma): Haemanthamine has shown potent antiproliferative effects on A549 cells. mdpi.com One study reported that a derivative, 11-O-(4-chloro-3-nitrobenzoyl)haemanthamine, had an IC50 value of 1.7 ± 0.1 μM against this cell line. researchgate.net Another study noted an IC50 of 1.09 µM for the related alkaloid montanine (B1251099) against A549 cells. nih.gov

HeLa (Human Cervical Cancer): The same derivative, 11-O-(4-chloro-3-nitrobenzoyl)haemanthamine, exhibited excellent activity against HeLa cells with an IC50 of 0.2 ± 0.1 μM. researchgate.net

HT-29 (Human Colorectal Adenocarcinoma): Haemanthamine has shown strong cytotoxicity against HT-29 cells. nih.gov The derivative 11-O-(4-chloro-3-nitrobenzoyl)haemanthamine displayed an IC50 of 2.2 ± 0.1 μM. researchgate.net

PANC-1 (Human Pancreatic Cancer): Specific IC50 values for haemanthamine against PANC-1 cells are not as readily available in the reviewed literature, although related Amaryllidaceae alkaloids have been studied against this cell line.

These findings underscore haemanthamine's potential as a scaffold for the development of novel anticancer agents. nih.gov

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11-O-(4-chloro-3-nitrobenzoyl)haemanthamine | A549 (Lung) | 1.7 ± 0.1 |

| 11-O-(4-chloro-3-nitrobenzoyl)haemanthamine | HeLa (Cervical) | 0.2 ± 0.1 |

| 11-O-(4-chloro-3-nitrobenzoyl)haemanthamine | HT-29 (Colon) | 2.2 ± 0.1 |

Antimalarial and Antiprotozoal Activity in Parasite Strains (e.g., Plasmodium berghei)

Infections caused by protozoan parasites, such as Plasmodium, Trypanosoma, and Leishmania, are major global health concerns. nih.gov Natural products are a vital source for new antiprotozoal drugs.

Antimalarial Activity: The antimalarial potential of Amaryllidaceae alkaloids has been a subject of investigation. While haemanthamine itself did not show notable activity against the hepatic stage of Plasmodium berghei in one study, the structural modification of related alkaloids led to derivatives with potent, nanomolar-range activity. nih.gov This suggests that while the parent compound may be inactive, its chemical structure serves as a valuable template for developing new antimalarial agents. nih.gov

Antiprotozoal Activity: Haemanthamine has demonstrated significant activity against other protozoan parasites. It was found to be active against Trypanosoma cruzi, the parasite that causes Chagas disease, with a reported IC50 value of 1.59 (± 0.062) µM, which is comparable to the reference drug benznidazole. nih.gov However, its selectivity for the parasite over mammalian cells was a concern in that particular study. nih.gov

These in vitro studies indicate that haemanthamine possesses a broad spectrum of antiprotozoal activity, making it a compound of interest for further investigation in the search for new treatments for neglected tropical diseases.

| Parasite Strain | Activity Metric | Value (µM) |

|---|---|---|

| Plasmodium berghei (hepatic stage) | IC50 | No significant activity |

| Trypanosoma cruzi | IC50 | 1.59 ± 0.062 |

Effects on Cellular Pathways and Molecular Targets (e.g., Apoptosis Induction)

Harmine has been shown to induce apoptosis, or programmed cell death, in various cancer cells through the modulation of multiple cellular pathways and molecular targets. Research indicates that its mechanism of action involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govnih.govnih.gov

In studies on B16F-10 melanoma cells, treatment with harmine led to characteristic apoptotic features such as nuclear fragmentation and the formation of apoptotic bodies. nih.govnih.govresearchgate.net This was accompanied by the upregulation of several key pro-apoptotic proteins. Reverse Transcription PCR (RT-PCR) analysis revealed that harmine increases the expression of Bax, a protein that promotes apoptosis by permeabilizing the mitochondrial membrane. nih.govnih.govresearchgate.net Concurrently, it down-regulates the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway, leading to mitochondrial dysfunction and the release of apoptotic factors.

The activation cascade of caspases, a family of proteases essential for executing apoptosis, is also significantly influenced by harmine. The compound has been found to activate initiator caspases of both pathways: Caspase-9 (intrinsic) and Caspase-8 (extrinsic). nih.govnih.govnih.gov The activation of these initiator caspases converges on the activation of the executioner caspase, Caspase-3, which is responsible for the cleavage of cellular proteins and the dismantling of the cell. nih.govnih.govresearchgate.net Furthermore, harmine treatment upregulates the tumor suppressor protein p53 and Bid, a pro-apoptotic protein that links the extrinsic to the intrinsic pathway. nih.govnih.govnih.gov

Beyond the core apoptotic machinery, harmine affects major signaling pathways that govern cell survival and proliferation. It has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. nih.gov By down-regulating the phosphorylated forms of Akt and mTOR, harmine disrupts signals that promote cell growth and survival, thereby sensitizing cancer cells to apoptosis. nih.gov

| Molecular Target | Effect of Harmine | Associated Pathway | Reference |

|---|---|---|---|

| Bcl-2 | Down-regulation | Intrinsic Apoptosis | nih.govnih.gov |

| Bax | Up-regulation | Intrinsic Apoptosis | nih.govnih.govnih.gov |

| Caspase-3 | Activation / Up-regulation | Common Execution Pathway | nih.govnih.govresearchgate.net |

| Caspase-8 | Activation / Up-regulation | Extrinsic Apoptosis | nih.govnih.govnih.gov |

| Caspase-9 | Activation / Up-regulation | Intrinsic Apoptosis | nih.govnih.govnih.gov |

| p53 | Up-regulation | Tumor Suppression / Apoptosis Regulation | nih.govnih.gov |

| Bid | Up-regulation | Crosstalk between Extrinsic and Intrinsic Pathways | nih.govnih.gov |

| PI3K/Akt/mTOR | Inhibition | Cell Survival and Proliferation | nih.gov |

| TAZ | Down-regulation | Transcriptional Regulation / Oncogenesis | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Enzyme Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net This method is widely employed to predict the binding mode and affinity of small molecules, such as harmine, to the active site of a protein target. mdpi.com

In one such study, molecular docking was used to investigate the binding interaction between harmine and human hemoglobin. nih.gov The simulations predicted that harmine binds to a specific site on the protein, engaging with several amino acid residues. These interactions are crucial for the stability of the ligand-protein complex. The primary binding forces identified were hydrogen bonds and hydrophobic interactions. nih.gov Such computational predictions are invaluable for understanding the molecular basis of a compound's activity and for guiding the design of more potent derivatives.

| Target Protein | Binding Site Residues for Harmine | Type of Interaction | Reference |

|---|---|---|---|

| Hemoglobin | Tyr42(A) | Hydrogen Bond | nih.gov |

| Asn97(A) | Hydrogen Bond | nih.gov | |

| Thr38(A) | Hydrophobic | nih.gov | |

| Thr41(A) | Hydrophobic | nih.gov | |

| Asp94(A) | Hydrophobic | nih.gov | |

| Val96(A) | Hydrophobic | nih.gov | |

| Arg40(D) | Hydrophobic | nih.gov | |

| Phe41(D) | Hydrophobic | nih.gov | |

| Leu96(D) | Hydrophobic | nih.gov | |

| His97(D) | Hydrophobic | nih.gov | |

| Asp99(D) | Hydrophobic | nih.gov |

Structure-Activity Relationship (SAR) Derivations from In Silico Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net In silico SAR models use computational methods to correlate physicochemical properties of molecules with their activities, guiding the optimization of lead compounds. researchgate.net

An example of SAR can be derived by comparing the binding interactions of harmine with its close structural analog, harmaline (B1672942). nih.gov The primary structural difference between these two molecules is the presence of a C3=C4 double bond in the harmine structure, which is absent in harmaline. Spectroscopic and docking studies have shown that this seemingly minor structural variation leads to a stronger interaction of harmine with hemoglobin compared to harmaline. nih.gov This suggests that the planarity and rigidity conferred by the double bond in harmine are important for its binding affinity. This type of comparative analysis, often performed in silico, helps to identify the key pharmacophoric features responsible for biological activity and provides a rational basis for designing new molecules with enhanced potency. nih.govnih.gov

Molecular Dynamics (MD) Simulations of Hamayne-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, simulating the movements and interactions of the protein and ligand over time. nih.govugent.be This technique provides deeper insights into the stability of the binding complex, the flexibility of the protein, and the specific interactions that persist over time. nih.gov

MD simulations can be used to validate docking results and to refine the understanding of the binding mechanism. nih.gov For a ligand like harmine, an MD simulation would typically start with the docked pose in the target's binding site. The system is then solvated, and the trajectory of all atoms is calculated over a period, often nanoseconds to microseconds. nih.govnih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Interaction Analysis: To monitor the persistence of hydrogen bonds and hydrophobic contacts throughout the simulation, confirming which interactions are most critical for stable binding. youtube.com

By simulating the dynamic behavior of the harmine-target complex, MD provides a more accurate picture of the binding thermodynamics and kinetics, which is crucial for rational drug design. nih.gov

Advanced Research Applications and Future Directions for Hamayne Studies

Hamayne as a Model for Novel Synthetic Methodologies Development

The complex, tetracyclic framework of crinine (B1220781) alkaloids, including this compound, presents a significant challenge for synthetic chemists, thereby serving as an excellent platform for the development and validation of new synthetic strategies. nih.govresearchgate.netdntb.gov.ua The synthesis of these natural products is a long-standing area of focus, with efforts dating back to the mid-1950s. dntb.gov.uaresearchgate.net These compounds are often used to showcase the utility of newly developed synthetic methods. nih.govresearchgate.netdntb.gov.ua

A notable example is the total synthesis of (±)-hamayne, which was achieved using a palladium(0)-catalyzed intramolecular Alder-ene (IMAE) reaction as a key step. nih.gov This synthesis commenced from a ring-fused gem-dibromocyclopropane and involved a 13-step sequence. nih.gov The critical transformations included a thermally induced electrocyclic ring-opening, the pivotal Pd-catalyzed intramolecular Alder-ene reaction, and a final Pictet-Spengler reaction to complete the core structure of this compound. nih.gov

The development of novel synthetic methodologies is crucial for accessing not only this compound itself but also its analogs for further biological investigation. nih.govlongdom.org The strategies employed in the synthesis of crinine alkaloids are diverse and often involve innovative bond-forming reactions to construct the characteristic 5,10b-ethanophenanthridine skeleton. nih.govresearchgate.net These synthetic endeavors contribute significantly to the broader field of organic chemistry by expanding the toolbox of reactions available for the construction of complex molecular architectures. nih.gov

Table 1: Key Synthetic Reactions in Crinine Alkaloid Synthesis

| Reaction Type | Description | Reference |

|---|---|---|

| Pictet-Spengler Reaction | Used in the final step of a this compound synthesis to form the tetracyclic core. | nih.gov |

| Intramolecular Heck Reaction | A common method for forming the C-C bond to create the dihydro- nih.govmdpi.comdioxolo[4,5-j]phenanthridine ring system. | |

| Bischler-Napieralski Reaction | Applied to close the hemiaminal ring B in related haemanthidine synthesis. researchgate.netresearchgate.net | |

| Intramolecular hetero-Michael Addition | Forms the B and D rings of the crinine skeleton simultaneously. researchgate.netresearchgate.net | |

| Pd-catalyzed Intramolecular Alder-Ene Reaction | A key step in a total synthesis of (±)-hamayne. nih.gov |

Elucidation of Structure-Activity Relationships within Crinine Alkaloids

The crinine class of Amaryllidaceae alkaloids is known for a wide range of biological activities, which has spurred extensive structure-activity relationship (SAR) studies. researchgate.net These investigations aim to understand how the specific structural features of these molecules relate to their biological function, with the goal of identifying key pharmacophores and optimizing activity. This compound, as a representative member of this class, is a valuable tool in these studies.

SAR studies on crinine alkaloids have revealed that modifications to the substituents on the aromatic ring and the stereochemistry of the hydroxyl groups can significantly impact biological activity. By synthesizing and evaluating a series of this compound analogs with systematic structural variations, researchers can map the structural requirements for a desired biological effect. This information is crucial for the design of more potent and selective compounds.

The close structural similarity of crinine alkaloids to other biologically active Amaryllidaceae alkaloids, such as the anticancer agents of the lycorine (B1675740) series, has made them interesting targets for SAR studies to explore their antiproliferative potential. researchgate.net Through the semi-synthesis of derivatives and the isolation of new natural analogs, several crinine alkaloids have been identified as promising leads. nih.govresearchgate.net

Table 2: Structural Features of Crinine Alkaloids and Their Potential Impact on Activity

| Structural Feature | Position/Variation | Potential Influence on Biological Activity |

|---|---|---|

| Aromatic Ring Substitution | Methoxy, Hydroxy groups | Modulates binding affinity and metabolic stability. |

| C-ring Hydroxylation | Presence, absence, and stereochemistry of hydroxyl groups | Can affect hydrogen bonding interactions with biological targets. |

| Allylic Alcohol Moiety | Stereochemistry and presence | Often crucial for biological activity. |

| Nitrogen Atom | Basicity and accessibility | Important for interactions with acidic residues in target proteins. |

Use of this compound and its Analogs as Chemical Probes in Biological Systems

Natural products and their derivatives are increasingly being utilized as chemical probes to investigate biological processes. nih.gov A chemical probe is a small molecule that can selectively interact with a specific biological target, allowing for the study of that target's function in a cellular or organismal context. enamine.netescholarship.org this compound and its analogs possess characteristics that make them suitable candidates for development into chemical probes.

The development of this compound-based probes would involve the introduction of a reporter tag, such as a fluorophore or a biotin moiety, or a reactive group for covalent modification of the target protein. These modified analogs would enable researchers to visualize the subcellular localization of the target, identify binding partners, and elucidate the mechanism of action. An important aspect of developing a chemical probe is the synthesis of an inactive analog to serve as a negative control, ensuring that any observed biological effects are due to the specific interaction with the intended target. escholarship.org

The structural complexity and stereochemical richness of this compound provide a foundation for creating highly selective probes. nih.gov By leveraging the knowledge gained from SAR studies, chemists can design and synthesize this compound analogs that are optimized for potency and selectivity towards a particular biological target, making them invaluable tools for chemical biology research. nih.gov

Exploration of this compound's Potential in Chemical Biology and Drug Discovery Scaffolds (excluding specific drug development)

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govnih.govresearchgate.netpageplace.de These scaffolds serve as a valuable starting point for the design of compound libraries aimed at discovering new biologically active molecules. nih.govresearchgate.netdntb.gov.ua The crinine skeleton, as exemplified by this compound, represents a potential privileged scaffold due to the diverse biological activities reported for this class of alkaloids. researchgate.net

The rigid, three-dimensional structure of the crinine core provides a well-defined orientation of functional groups, which can be systematically modified to explore interactions with a wide range of biological targets. By using this compound as a template, chemists can design and synthesize libraries of compounds with diverse functionalities, increasing the probability of identifying molecules with novel biological activities. This approach accelerates the initial stages of discovery by focusing on a scaffold that is already known to possess biological relevance. researchgate.net

The exploration of the crinine scaffold in chemical biology can lead to the identification of novel molecular targets and the elucidation of new biological pathways. The development of diverse compound collections based on the this compound framework can significantly contribute to our understanding of complex biological systems and provide a foundation for future therapeutic interventions. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.